1-Acetyl-4-methylpiperazine
Overview
Description
1-Acetyl-4-methylpiperazine is a compound with the molecular formula C7H14N2O . It is also known by other names such as 1-(4-methylpiperazin-1-yl)ethanone and has a molecular weight of 142.20 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring with a methyl group at the 4-position and an acetyl group at the 1-position . The IUPAC name for this compound is 1-(4-methylpiperazin-1-yl)ethanone .Physical and Chemical Properties Analysis
This compound has a molecular weight of 142.20 g/mol . It has a computed XLogP3-AA of -0.5, indicating its solubility in water and lipids . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 .Scientific Research Applications
Intermediate in Medicinal Drug Synthesis
1-Acetyl-4-methylpiperazine is used as an intermediate in the synthesis of various medicinal drugs. Its synthesis has been achieved through different methods, including the reaction of N,N-bis(2-chloroethyl)methylamine with an aqueous solution of hydrazine, followed by an efficient isolation method (Kushakova et al., 2004).
Role in Synthesis of Anticancer Drugs
This compound plays a role in the synthesis of anticancer drugs. It has been used in the synthesis of adavosertib, AZD1775, through an SNAr reaction with 4-fluoronitrobenzene in acetonitrile. This process involves a kinetics-based design for reaction profiling and the development of a kinetic model (Ashworth et al., 2021).
Ligand-Binding and Behavioral Studies
The compound has been studied for its ligand-binding properties and behavioral effects in rats. However, these studies primarily focused on understanding its action as a nicotinic agonist and its pharmacodynamic action, which differs from that of other compounds (Garcha et al., 2005).
Crystal Structure Analysis
This compound has been subject to crystal structure analysis to establish the conformation of related molecules. This includes studies on compounds like 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, providing insights into the molecular geometry and bond lengths and angles (Ozbey et al., 2001).
Inorganic Chemistry and Coordination Compounds
This chemical is involved in the formation of various inorganic compounds, such as copper(II) acetate complexes with related piperazine derivatives. These studies contribute to the understanding of the chemical and physical properties of these compounds (Manhas et al., 1992).
Involvement in Gas Chromatography Studies
It is used in gas chromatography for the determination of compounds in biological fluids, demonstrating its importance in analytical chemistry (Nene et al., 1998).
Synthesis of Key Precursors for Medicinal Compounds
This compound is used in the synthesis of key precursors for significant medicinal compounds, such as imatinib. This demonstrates its utility in the creation of complex pharmaceutical agents (Koroleva et al., 2012).
Metabolism and Pharmacokinetics
Studies have been conducted on the metabolism and pharmacokinetics of compounds derived from this compound, shedding light on its biological interactions and transformation within organisms (Jiang et al., 2007).
Mechanism of Action
Target of Action
Piperazine derivatives have been known to interact with various targets, including histaminergic receptors and pro-inflammatory mediators .
Mode of Action
It’s worth noting that piperazine derivatives have been reported to exhibit anti-inflammatory effects . They are believed to reduce the production and release of pro-inflammatory mediators, such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines . This leads to the alleviation of inflammation symptoms including pain, heat, redness, and swelling .
Biochemical Pathways
Piperazine derivatives are known to influence the inflammatory process, which involves a complex network of biochemical pathways . These compounds may modulate the activity of enzymes like myeloperoxidase and alter the levels of pro-inflammatory cytokines like IL-1β and TNF-α .
Pharmacokinetics
It’s worth noting that the physicochemical properties of a compound, including its solubility and lipophilicity, can significantly impact its pharmacokinetics . For instance, the compound’s calculated lipophilicity (Log Po/w) is 1.87, suggesting it may have good membrane permeability . .
Result of Action
Piperazine derivatives have been reported to exhibit anti-nociceptive and anti-inflammatory effects . They may reduce pain and inflammation by modulating the activity of various enzymes and altering the levels of pro-inflammatory cytokines .
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(10)9-5-3-8(2)4-6-9/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDBJKNOEWSFGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902687 | |
Record name | NoName_3236 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 1-acetyl-4-methylpiperazine and what are its downstream effects?
A: this compound acts primarily on nicotinic acetylcholine receptors (nAChRs) [, , , , ]. While it demonstrates activity at various nAChR subtypes, its effects on neuronal activity have been particularly studied in the context of visual processing. For instance, in the rat superior colliculus, this compound depresses neuronal responses to visual stimuli, likely through a complex interplay involving both excitatory and inhibitory neurotransmission [].
Q2: Beyond its actions in the nervous system, are there any other biological systems where this compound exhibits activity?
A: Interestingly, research suggests the presence of putative nAChRs on the surface of sea urchin oocytes and early embryos []. In this context, this compound, under specific conditions, can induce calcium shock, a phenomenon also observed with nicotine application []. This observation hints at a potential role of cholinergic signaling in early development, even before the formation of a nervous system.
Q3: Has any research explored potential structural modifications to this compound and their effects on its activity?
A: Yes, studies focusing on arecoline, a compound structurally similar to this compound, have investigated this aspect []. Modifications, such as substituting the methyl group with ethyl or dimethyl groups, significantly altered the compound's activity at both muscarinic and nicotinic acetylcholine receptors []. This suggests that even subtle structural changes can significantly impact the pharmacological profile of these compounds.
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